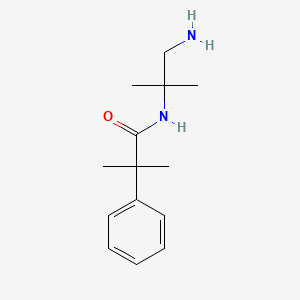

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide

Description

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide |

InChI |

InChI=1S/C14H22N2O/c1-13(2,10-15)16-12(17)14(3,4)11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3,(H,16,17) |

InChI Key |

HIPNWWNDJKOKDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)NC(=O)C(C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide typically involves the reaction of 2-methyl-2-phenylpropanoic acid with 1-amino-2-methylpropan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Hydroxylated derivatives or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound’s analogs differ primarily in substituents on the aromatic ring or the amine group, which influence physicochemical properties and reactivity. Key examples include:

Key Observations :

- The amino group in the target compound introduces hydrogen-bonding capability, distinguishing it from simpler alkyl analogs like compound A .

- Substituents on the aromatic ring (e.g., methoxy, cyano) modulate electronic properties and bioavailability .

- Hybrid structures (e.g., ) combine pharmacophores from known drugs (e.g., flurbiprofen, amphetamine), suggesting dual therapeutic roles .

Key Differences :

Functional and Pharmacological Comparisons

- Catalytic Applications : Compound A demonstrated utility in metal-free borylation reactions, forming stable adducts with BBr₃ (ΔG = −3.7 kcal/mol) .

- Therapeutic Potential: XH-5: Exhibited Smo agonist activity (melting point 196.2–197.3°C; mass m/z 390.1 [M+H]⁺), suggesting relevance in Hedgehog pathway modulation . Naproxen-Diphenylethylamine Hybrid (): Designed to leverage naproxen’s COX inhibition with diphenylethylamine’s structural rigidity for enhanced bioavailability .

Biological Activity

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide, commonly referred to as a novel amide compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

The compound's molecular formula is with a molecular weight of 234.34 g/mol. Its structural uniqueness arises from the combination of a branched alkyl chain and a phenyl group, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | HIPNWWNDJKOKDL-UHFFFAOYSA-N |

Synthesis

The synthesis typically involves the reaction of 2-methyl-2-phenylpropanoic acid with 1-amino-2-methylpropan-2-ol, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to prevent hydrolysis. Purification methods include recrystallization or chromatography, which are essential for obtaining high-purity products suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amide functional group allows for hydrogen bonding, enhancing binding affinity to target proteins. This interaction can modulate enzymatic activity and influence various biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have investigated the compound's pharmacological properties, particularly its anti-inflammatory and analgesic effects. In vitro assays have shown that it may inhibit certain inflammatory pathways, suggesting a role in pain management.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity |

|---|---|

| N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride | Antimicrobial properties |

| N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide | Potential anti-cancer effects |

This compound stands out due to its specific structural features that confer distinct chemical and biological properties, making it a valuable candidate for further research in drug development.

Future Directions and Research Implications

Given its promising biological activity, further investigations are warranted to elucidate the full scope of its pharmacological effects. Future research could focus on:

- Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with various biological targets.

- Clinical Trials : Evaluation of safety and efficacy through clinical trials for potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide, and how can purity be optimized?

- Methodology : This compound can be synthesized via amidation reactions using substituted propanamide precursors. A practical approach involves coupling 2-methyl-2-phenylpropanoyl chloride with 1-amino-2-methylpropan-2-amine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .

- Critical Parameters : Monitor reaction temperature (20–25°C) to avoid decomposition of the amino group. Use TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to track progress.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Methods :

- 1H NMR : Key signals include a singlet for the geminal methyl groups (δ 1.58 ppm, 6H), aromatic protons (δ 7.24–7.79 ppm, multiplet), and amide NH (δ 9.44 ppm, broad) .

- Mass Spectrometry : ESI-MS shows a [M+H]+ peak at m/z 390.1, consistent with the molecular formula C21H24ClN3O .

- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values.

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Stability Data : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store at –20°C in airtight containers with desiccants (e.g., silica gel). Stability studies indicate no degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the steric hindrance of the 2-methyl-2-phenylpropanamide moiety influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bulky tert-butyl-like structure (2-methylpropanamide) restricts nucleophilic attack at the carbonyl carbon, favoring electrophilic substitution at the phenyl ring. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3)4 as a catalyst and elevated temperatures (80–100°C) to overcome steric effects .

- Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with less hindered analogs.

Q. What strategies resolve contradictions in biological activity data reported for this compound?

- Case Study : Conflicting IC50 values in enzyme inhibition assays (e.g., Hedgehog pathway modulation) may arise from assay conditions. For reproducibility:

- Use standardized ligand concentrations (1–10 µM).

- Validate results across orthogonal assays (e.g., fluorescence polarization vs. SPR).

- Control for solvent effects (DMSO ≤0.1% v/v) .

Q. How can computational modeling predict the compound’s binding affinity to target receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of homologous receptors (e.g., 5-HT2C). Key interactions include:

- Hydrogen bonding between the amide NH and receptor Asp134.

- π-Stacking of the phenyl group with Phe327.

Q. What are the challenges in detecting trace impurities during HPLC analysis, and how are they addressed?

- Analytical Challenges : Impurities like unreacted 2-methyl-2-phenylpropanoyl chloride (retention time ~4.2 min) may co-elute with the product.

- Resolution : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient mobile phase (ACN/water + 0.1% TFA). Method validation includes spike-recovery tests (≥98% accuracy) and LOD/LOQ determination (0.1 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.